![molecular formula C13H17NO5S B2719912 ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866041-08-9](/img/structure/B2719912.png)
ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
The compound is a benzoxazine derivative with an ethylsulfonyl group and an ethyl ester group. Benzoxazines are a type of heterocyclic compound that have been studied for their potential uses in polymer chemistry . The sulfonyl group is a functional group that is found primarily in sulfones .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through a variety of experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Scientific Research Applications
Serine Proteinase Inhibition
Research has highlighted the use of ethylsulfonyl benzoxazine derivatives as serine proteinase inhibitors. For instance, a study involving FOY, a related compound, examined its inhibitory effect on thrombin and factor Xa, showcasing its anticoagulant effects and potential therapeutic applications in blood coagulation disorders (H. Ohno, G. Kōsaki, J. Kambayashi, S. Imaoka, F. Hirata, 1980).
Antibacterial Activity
Ethyl 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, through the interaction with methyl esters of acylpyruvic acids, have shown antibacterial activity. This application is crucial for developing new antibacterial agents, highlighting the compound's role in medicinal chemistry (V. L. Gein, N. A. Rassudikhina, É. Voronina, 2006).
Organic Synthesis and Material Science
The compound and its derivatives serve as key intermediates in organic synthesis. For example, the synthesis of ethyl 6‐aryl‐4‐oxo‐4,6‐dihydro‐1(12)(13)H‐pyrimido‐[2′,1′:4,5][1,3,5]triazino[1,2‐a]benzimidazole‐3‐carboxylates highlights its utility in constructing complex heterocyclic structures, which are valuable in drug discovery and material science (A. Dolzhenko, W. Chui, A. Dolzhenko, 2006).
Antioxidant and Enzyme Inhibition
Compounds related to ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate have also been investigated for their antioxidant capacity and enzyme inhibition properties. Sulfonyl hydrazones, for instance, displayed significant antioxidant activity and potential as enzyme inhibitors, which is essential for therapeutic applications in diseases caused by oxidative stress and enzymatic dysregulation (Nurcan Karaman, E. E. Oruç-Emre, Y. Sıcak, Berna Çatıkkaş, A. Karaküçük-Iyidoğan, M. Öztürk, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a new material or drug, further studies might focus on optimizing its synthesis, studying its properties in more detail, or testing its performance in relevant applications .
properties
IUPAC Name |
ethyl 6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-3-18-13(15)12-8-14-10-7-9(20(16,17)4-2)5-6-11(10)19-12/h5-7,12,14H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDJVVMBZGZBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821417 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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